

Spectroscopic Insights into 2-Fluoro-4-methylbenzaldehyde: A Predicted Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzaldehyde

Cat. No.: B137498

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of **2-Fluoro-4-methylbenzaldehyde**. The following data, generated through computational methods, offers valuable insights into the molecular structure and functional groups of this compound, serving as a crucial reference for its identification, characterization, and application in scientific research and drug development.

Predicted ^1H and ^{13}C NMR Data

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR chemical shifts, splitting patterns, and coupling constants for **2-Fluoro-4-methylbenzaldehyde** are summarized below. These predictions are based on established computational models that simulate the magnetic environment of each nucleus.

Table 1: Predicted ^1H NMR Data for **2-Fluoro-4-methylbenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.2	Singlet	1H	Aldehyde Proton (CHO)
7.8	Doublet of doublets	1H	Aromatic Proton (H6)
7.1	Doublet	1H	Aromatic Proton (H5)
7.0	Doublet	1H	Aromatic Proton (H3)
2.4	Singlet	3H	Methyl Protons (CH ₃)

Table 2: Predicted ¹³C NMR Data for **2-Fluoro-4-methylbenzaldehyde**

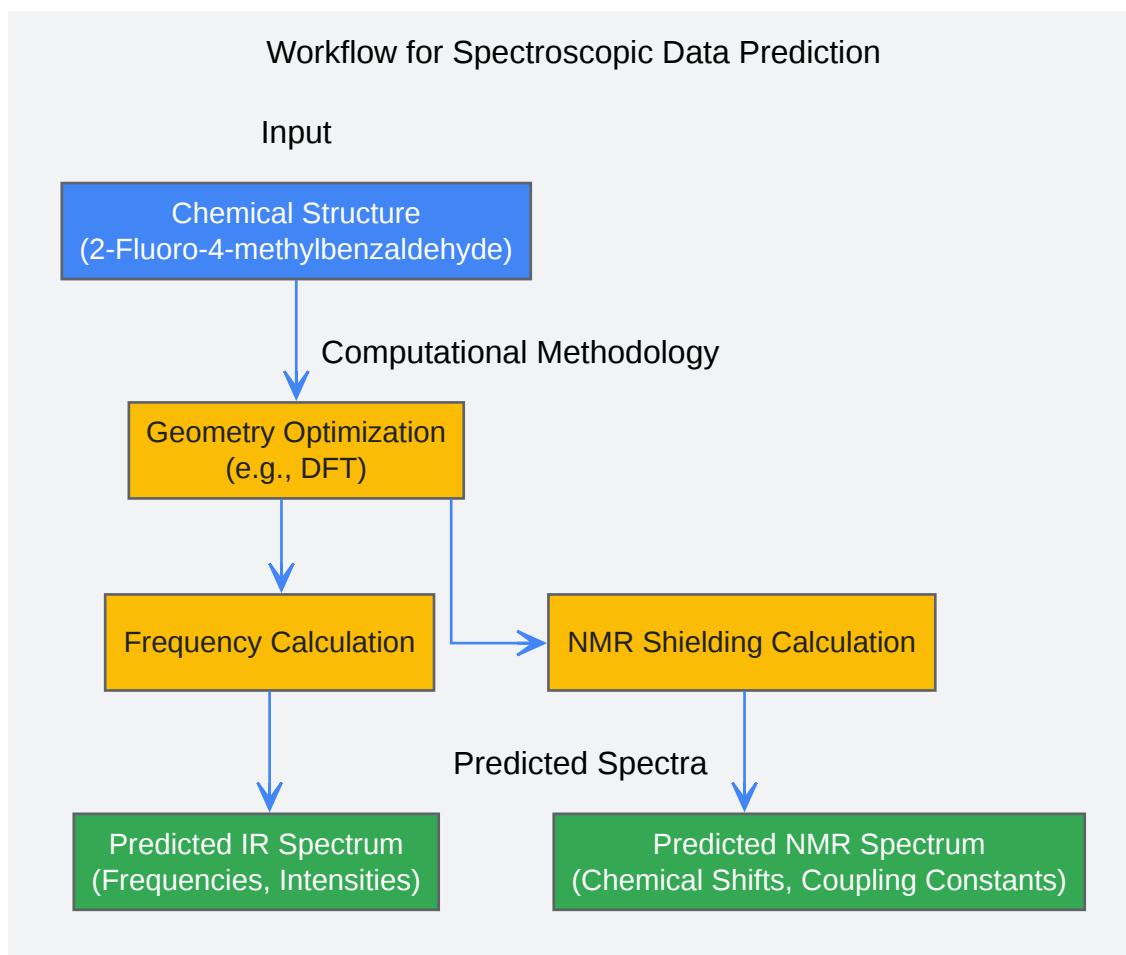
Chemical Shift (δ) ppm	Assignment
191.0	Aldehyde Carbonyl (C=O)
163.0 (d, J ≈ 250 Hz)	C2 (C-F)
145.0	C4
133.0	C1
131.0	C6
125.0 (d, J ≈ 15 Hz)	C5
116.0 (d, J ≈ 25 Hz)	C3
21.0	Methyl Carbon (CH ₃)

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for **2-Fluoro-4-methylbenzaldehyde** are presented in Table 3. These frequencies correspond to the vibrational modes of specific bonds within the molecule.

Table 3: Predicted IR Absorption Bands for **2-Fluoro-4-methylbenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2920, ~2860	Medium	Methyl C-H Stretch
~2820, ~2720	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~1250	Strong	C-F Stretch


Methodologies for Spectral Prediction

The predicted NMR and IR data presented in this guide are derived from computational chemistry methods. These approaches utilize quantum mechanical calculations to model the electronic structure of the molecule and predict its spectroscopic properties.

NMR Spectra Prediction: The chemical shifts and coupling constants for ¹H and ¹³C NMR spectra are typically predicted using Density Functional Theory (DFT) calculations. A common approach involves geometry optimization of the molecule's structure followed by the calculation of NMR shielding tensors using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

IR Spectra Prediction: The prediction of IR spectra also relies on computational methods, primarily DFT. After optimizing the molecular geometry to find its lowest energy conformation, a frequency calculation is performed. This calculation determines the vibrational frequencies of the molecule's bonds and their corresponding intensities, which directly correlate to the peaks observed in an experimental IR spectrum.

Below is a graphical representation of the logical workflow for predicting spectroscopic data from a chemical structure.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the computational workflow for predicting NMR and IR spectra.

Structural Assignment and Data Interpretation

The predicted spectral data aligns with the known structure of **2-Fluoro-4-methylbenzaldehyde**. The ^1H NMR spectrum is expected to show distinct signals for the aldehyde proton, the three aromatic protons with their characteristic splitting patterns due to fluorine and proton-proton coupling, and a singlet for the methyl group. The ^{13}C NMR spectrum will feature a downfield signal for the carbonyl carbon, a carbon directly bonded to fluorine exhibiting a large coupling constant, and distinct signals for the other aromatic and methyl carbons.

The IR spectrum is predicted to be dominated by a strong carbonyl stretch around 1700 cm^{-1} , characteristic of an aldehyde. The presence of aromatic C-H, methyl C-H, and a strong C-F

stretching vibration further confirms the molecular structure.

This in-depth predicted analysis of the NMR and IR spectra of **2-Fluoro-4-methylbenzaldehyde** provides a valuable spectroscopic fingerprint for this compound. It can be a powerful tool for researchers and scientists in confirming its synthesis, assessing its purity, and as a basis for further structural and functional studies.

- To cite this document: BenchChem. [Spectroscopic Insights into 2-Fluoro-4-methylbenzaldehyde: A Predicted Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b137498#predicted-nmr-and-ir-spectra-of-2-fluoro-4-methylbenzaldehyde\]](https://www.benchchem.com/product/b137498#predicted-nmr-and-ir-spectra-of-2-fluoro-4-methylbenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com